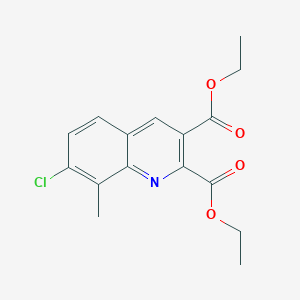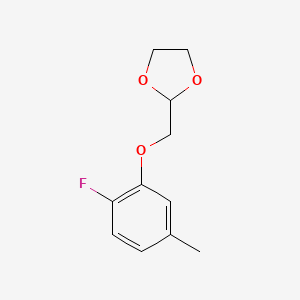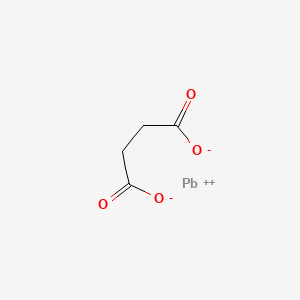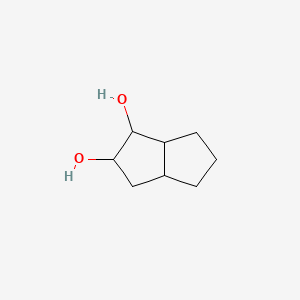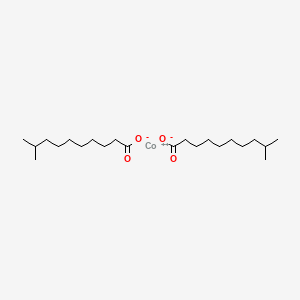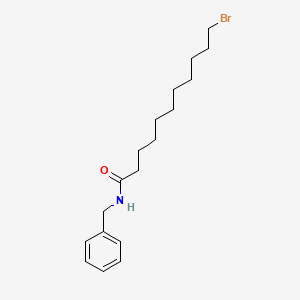
N-Benzyl-11-bromoundecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-11-bromoundecanamide is a chemical compound with the molecular formula C18H28BrNO It is characterized by the presence of a benzyl group attached to an 11-bromoundecanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-11-bromoundecanamide typically involves the bromination of an appropriate precursor followed by amide formation. One common method involves the use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) as the brominating agent. The reaction is catalyzed by benzoyl peroxide and carried out under reflux conditions . The resulting brominated intermediate is then reacted with benzylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-11-bromoundecanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of N-substituted derivatives.
Reduction: Formation of amines or alcohols.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
N-Benzyl-11-bromoundecanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-Benzyl-11-bromoundecanamide involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic reactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-11-chloroundecanamide
- N-Benzyl-11-iodoundecanamide
- N-Benzyl-11-fluoroundecanamide
Comparison
N-Benzyl-11-bromoundecanamide is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom is more reactive in substitution reactions, making this compound a valuable intermediate in organic synthesis .
Properties
CAS No. |
71322-53-7 |
|---|---|
Molecular Formula |
C18H28BrNO |
Molecular Weight |
354.3 g/mol |
IUPAC Name |
N-benzyl-11-bromoundecanamide |
InChI |
InChI=1S/C18H28BrNO/c19-15-11-6-4-2-1-3-5-10-14-18(21)20-16-17-12-8-7-9-13-17/h7-9,12-13H,1-6,10-11,14-16H2,(H,20,21) |
InChI Key |
MFJWNWDVRYECRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCCCCCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


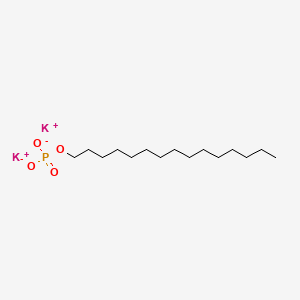
![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12641442.png)
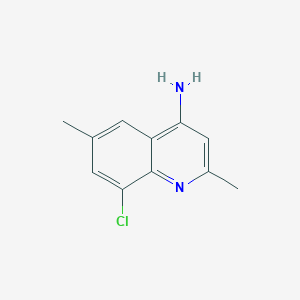
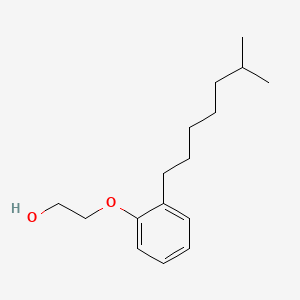
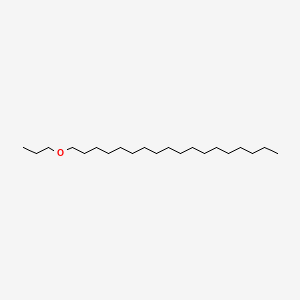
![1-[(3-Chlorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione](/img/structure/B12641480.png)
![9-Hydroxy-2,5,6,11-tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium chloride](/img/structure/B12641482.png)
